

An In-Depth Technical Guide to Trimethyltin Bromide (CAS: 1066-44-0)

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Compound of Interest

Compound Name: Trimethyltin bromide

Cat. No.: B090629

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Core Chemical and Physical Properties

Trimethyltin bromide (TMTBr), an organotin compound with the chemical formula $(\text{CH}_3)_3\text{SnBr}$, is a versatile and highly reactive reagent used in organic synthesis and as a tool in neurotoxicity research.^[1] It is a white crystalline solid at room temperature and is sensitive to moisture.^[2]

Property	Value	Reference(s)
CAS Number	1066-44-0	^[2] ^[3] ^[4]
Molecular Formula	$\text{C}_3\text{H}_9\text{BrSn}$	^[4]
Molecular Weight	243.72 g/mol	^[3] ^[4]
Appearance	White crystalline solid	^[3]
Melting Point	26-27 °C	^[2] ^[3]
Boiling Point	165 °C	^[4]
Solubility	Decomposes in water	^[4]
Flash Point	113 °C	^[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift (δ) in ppm	J-coupling (Hz)	Reference(s)
^1H NMR	~0.7 (singlet)	$^2J(^{119}\text{Sn}-^1\text{H}) \approx 58\text{-}60$ Hz	
^{13}C NMR	~-5 to -10	$^1J(^{119}\text{Sn}-^{13}\text{C}) \approx 380\text{-}400$ Hz	[5]

Note: Chemical shifts can vary depending on the solvent used.

Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm^{-1})	Assignment	Intensity	Reference(s)
~2980-2910	C-H stretch (methyl)	Strong	[6][7]
~1465	C-H bend (asymmetric)	Medium	[6]
~1380	C-H bend (symmetric)	Medium	[6]
~775	Sn-C stretch (asymmetric)	Strong	
~540	Sn-C stretch (symmetric)	Medium	
690-515	C-Br stretch	Medium-Strong	[8]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **trimethyltin bromide** is characterized by the isotopic pattern of tin and bromine. The fragmentation pattern is dominated by the successive loss of methyl groups and the bromine atom.

m/z	Fragment	Comments	Reference(s)
244	$[(\text{CH}_3)_3^{120}\text{Sn}^{81}\text{Br}]^+$	Molecular ion (isotope dependent)	[9]
229	$[(\text{CH}_3)_2^{120}\text{Sn}^{81}\text{Br}]^+$	Loss of a methyl radical (CH_3)	[9]
199	$[^{120}\text{Sn}^{81}\text{Br}]^+$	Loss of three methyl radicals	[9]
165	$[(\text{CH}_3)_3^{120}\text{Sn}]^+$	Loss of a bromine radical (Br)	[9]
150	$[(\text{CH}_3)_2^{120}\text{Sn}]^+$	Loss of Br and one CH_3	[9]
135	$[\text{CH}_3^{120}\text{Sn}]^+$	Loss of Br and two CH_3	[9]
120	$[^{120}\text{Sn}]^+$	Tin cation	[9]

Note: m/z values are approximated for the most abundant isotopes of Sn and Br. The full spectrum will show a complex pattern due to multiple stable isotopes of both elements.

Experimental Protocols

Synthesis of Trimethyltin Bromide from Tetramethyltin

This protocol describes the synthesis of **trimethyltin bromide** via the redistribution reaction of tetramethyltin with tin(IV) bromide.

Materials:

- Tetramethyltin ($(\text{CH}_3)_4\text{Sn}$)
- Tin(IV) bromide (SnBr_4)
- Anhydrous toluene
- Schlenk flask and line

- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Distillation apparatus

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), add tetramethyltin (2 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
- Add anhydrous toluene to dissolve the tetramethyltin.
- Slowly add tin(IV) bromide (1 equivalent) to the stirred solution at room temperature.
- After the addition is complete, heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
- Monitor the reaction progress by ^1H NMR spectroscopy until the starting materials are consumed.
- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to yield **trimethyltin bromide** as a white solid.

Purification by Crystallization:

- Dissolve the crude **trimethyltin bromide** in a minimal amount of a suitable solvent (e.g., pentane or hexane) at room temperature.
- Slowly cool the solution in an ice bath or freezer to induce crystallization.
- Collect the crystals by filtration under an inert atmosphere.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.

Stille Cross-Coupling of Iodobenzene with Trimethyltin Bromide

This protocol provides a representative example of a Stille cross-coupling reaction to form biphenyl.

Materials:

- Iodobenzene
- **Trimethyltin bromide**
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- Triphenylarsine (AsPh_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Schlenk tube and line
- Magnetic stirrer and stir bar
- Heating block or oil bath

Procedure:

- To a dry Schlenk tube under an inert atmosphere, add $\text{Pd}_2(\text{dba})_3$ (1-2 mol%) and triphenylarsine (4-8 mol%).
- Add anhydrous DMF and stir the mixture until the catalyst is dissolved.
- Add iodobenzene (1 equivalent) to the catalyst solution.
- Add **trimethyltin bromide** (1.1 equivalents) to the reaction mixture.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
- Monitor the reaction progress by TLC or GC-MS.

- Upon completion, cool the reaction to room temperature.
- Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield biphenyl.

In Vitro Neurotoxicity Assay: Induction of ROS in BV-2 Microglial Cells

This protocol outlines a method to assess the neurotoxic effects of **trimethyltin bromide** by measuring the production of reactive oxygen species (ROS) in BV-2 microglial cells.[\[10\]](#)

Materials:

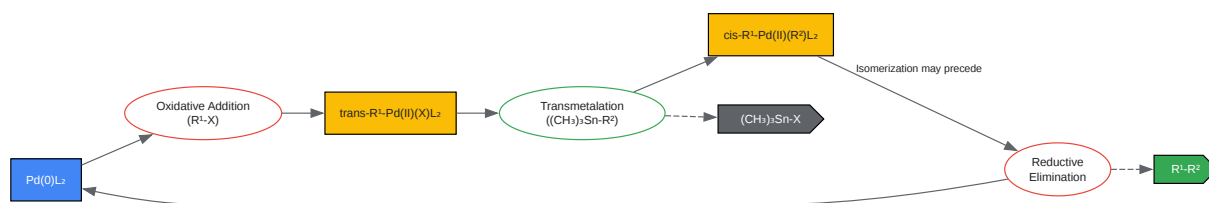
- BV-2 murine microglial cells
- Dulbecco's Modified Eagle Medium (DMEM) with supplements
- Fetal Bovine Serum (FBS)
- **Trimethyltin bromide** (TMTBr)
- 2',7'-Dichlorofluorescein diacetate (DCFH-DA)
- Phosphate-buffered saline (PBS)
- 96-well plates
- Fluorescence plate reader or flow cytometer

Procedure:

- Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37 °C with 5% CO₂.
- Cell Seeding: Seed the BV-2 cells into 96-well plates at a suitable density and allow them to adhere overnight.
- TMTBr Treatment: Prepare a stock solution of TMTBr in a suitable solvent (e.g., DMSO or saline). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 300 nM to 5 µM).[\[10\]](#)
- Replace the medium in the wells with the TMTBr-containing medium and incubate for the desired time period (e.g., 1 to 6 hours).[\[11\]](#)
- ROS Detection:
 - Remove the treatment medium and wash the cells with PBS.
 - Add DCFH-DA solution (e.g., 15 µM in PBS) to each well and incubate for 30 minutes in the dark at 37 °C.[\[11\]](#)
 - Wash the cells with PBS to remove excess probe.
 - Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.[\[11\]](#)
- Data Analysis: Quantify the fluorescence intensity and normalize it to the control (vehicle-treated) cells to determine the fold-increase in ROS production.

Mandatory Visualizations

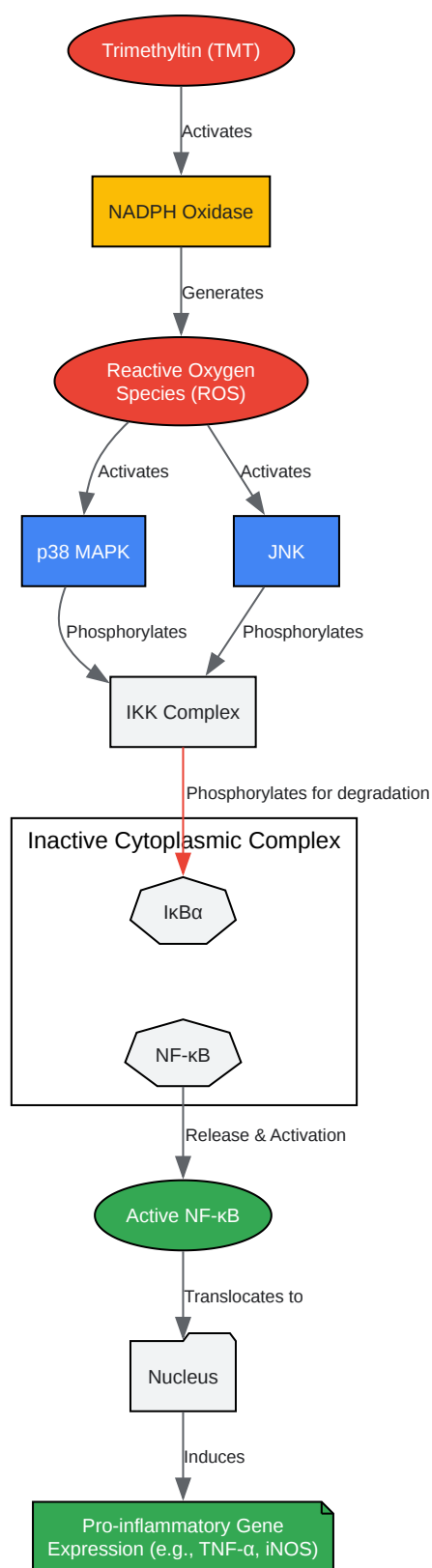
Stille Cross-Coupling Catalytic Cycle



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Caption: Catalytic cycle of the Stille cross-coupling reaction.

Trimethyltin Bromide Induced Neurotoxicity Signaling Pathway



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Caption: TMT-induced neuroinflammatory signaling cascade in microglia.

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